molecular formula C11H17NO2S B2405976 4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole CAS No. 2201280-18-2

4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole

Cat. No.: B2405976
CAS No.: 2201280-18-2
M. Wt: 227.32
InChI Key: DIGYQKMDNGIFAF-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole is a heterocyclic compound featuring a 1,3-thiazole core substituted with methyl groups at positions 4 and 5 and a (oxan-3-yl)methoxy group at position 2. The 1,3-thiazole scaffold is widely recognized for its pharmacological relevance, including anti-inflammatory, antitumoral, and antimicrobial activities . The dimethyl substituents at positions 4 and 5 likely enhance steric stability and modulate electronic properties, while the (oxan-3-yl)methoxy group introduces a tetrahydropyran-derived moiety, which may influence solubility and intermolecular interactions .

Properties

IUPAC Name

4,5-dimethyl-2-(oxan-3-ylmethoxy)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-8-9(2)15-11(12-8)14-7-10-4-3-5-13-6-10/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGYQKMDNGIFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OCC2CCCOC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethylthiazole with oxan-3-ylmethanol under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position and electronic nature of substituents significantly impact biological activity. For example:

  • 4-Methyl-1,3-thiazole derivatives (e.g., compound 6a) exhibit higher inhibitory activity against biochemical targets compared to thiadiazole derivatives (e.g., 11a), as methyl groups at position 4 enhance electron density and reduce steric hindrance .
  • Halogenated analogues : Chlorine or fluorine substituents (e.g., in 4-(4-chlorophenyl)-2-... thiazole) improve antimicrobial activity by introducing electron-withdrawing effects, which stabilize binding interactions .
Table 1: Substituent Effects on Activity
Compound Substituents Key Activity/Property Reference
4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole 4,5-dimethyl; 2-(oxan-3-yl methoxy) Hypothesized enhanced solubility -
4-Methyl-thiazole (6a) 4-methyl High inhibitory activity
4-(4-Chlorophenyl)-2-... thiazole 4-chlorophenyl, fluorophenyl Antimicrobial
2-Isobutyl-4,5-dimethylthiazole 4,5-dimethyl; 2-isobutyl Structural analogue (no activity reported)

Steric and Conformational Modifications

  • Steric hindrance: Substitution of methoxy with bulkier groups (e.g., butoxy or isobutoxy in indeno[1,2-d]thiazole derivatives) reduces activity due to steric clashes, suggesting that the (oxan-3-yl)methoxy group in the target compound may require optimization for target binding .
  • Ring expansion: In indeno[1,2-d]thiazole derivatives, expanding the central ring (e.g., compound 7l) or opening the ring (e.g., 10a–10b) diminishes 3CLpro inhibition, highlighting the importance of maintaining the thiazole core for activity .

Biological Activity

4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole is a thiazole derivative that has garnered attention in biochemical and medical research due to its diverse biological activities. This compound features a thiazole ring, which is known for its role in various biologically active compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name4,5-Dimethyl-2-(oxan-3-ylmethoxy)-1,3-thiazole
Molecular FormulaC11H17NO2S
InChI KeyDIGYQKMDNGIFAF-UHFFFAOYSA-N

This compound is characterized by its thiazole ring and an oxan moiety, which contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring can modulate the activity of various enzymes and receptors, leading to the activation or inhibition of biochemical pathways. This modulation can result in several biological effects including:

  • Antiproliferative Activity : The compound has demonstrated significant effects in inhibiting cell proliferation.
  • Antimicrobial Properties : It has shown effectiveness against various microbial strains.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Activity
    • Studies have shown that this compound can inhibit the growth of cancer cells. For instance, it has been tested against various cancer cell lines with promising results indicating its potential as an anticancer agent.
  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial properties against several pathogens. It exhibited significant inhibition against bacterial strains including Staphylococcus aureus and Escherichia coli.

Case Studies

Several studies have highlighted the biological activities of this compound:

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the anticancer potential of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant potency compared to standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against common pathogens. The results showed that it had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting it could be developed into a new antimicrobial agent .

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